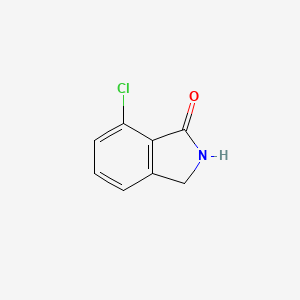

7-Chloroisoindolin-1-one

描述

Significance of the Isoindolin-1-one (B1195906) Scaffold in Organic and Medicinal Chemistry

The isoindolin-1-one scaffold is a privileged structure in drug discovery due to its prevalence in a variety of bioactive compounds. researchgate.netnih.gov Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. researchgate.net The versatility of the isoindolin-1-one core allows for chemical modifications at multiple positions, enabling the synthesis of diverse libraries of compounds for screening against various therapeutic targets.

The significance of this scaffold extends to its role as a key building block in the synthesis of more complex molecules. The development of novel and efficient synthetic methodologies to construct and functionalize the isoindolin-1-one core remains an active area of research in organic chemistry. researchgate.netacs.org These synthetic advancements have further expanded the accessibility and utility of isoindolin-1-one derivatives in medicinal chemistry research. nih.gov

Table 1: Reported Biological Activities of Isoindolin-1-one Derivatives

| Biological Activity | Reference |

| Anticancer | researchgate.net |

| Antimicrobial | researchgate.netsolubilityofthings.com |

| Antifungal | researchgate.net |

| Anti-inflammatory | researchgate.net |

| Antiviral | researchgate.net |

| Neuroprotective | |

| Antihypertensive | researchgate.net |

| Anxiolytic | researchgate.netrsc.org |

| Urease Inhibition | researchgate.net |

Historical Context of Isoindolin-1-one Research and the Emergence of 7-Chloroisoindolin-1-one as a Research Compound

Research into the isoindolin-1-one scaffold has a long history, driven by the discovery of naturally occurring compounds containing this motif and their interesting biological properties. nih.gov Early research focused on the isolation and structural elucidation of these natural products, which in turn inspired synthetic efforts to produce the core scaffold and its analogs. Over the years, the development of more sophisticated synthetic methods has allowed for the creation of a vast number of isoindolin-1-one derivatives with diverse substitution patterns. nih.govrsc.org

The emergence of this compound as a specific compound of interest is a more recent development, arising from the broader exploration of halogenated organic molecules in medicinal chemistry. The introduction of a chlorine atom at the 7-position of the isoindolin-1-one scaffold can significantly alter the compound's physicochemical properties, such as its lipophilicity and electronic distribution. These modifications can, in turn, influence its biological activity and pharmacokinetic profile. The synthesis of this compound and other halogenated analogs, such as 7-bromo-4-chloroisoindolin-1-one, is often pursued in the context of structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds. chemshuttle.comchemscene.combiosynth.com

Scope and Research Focus on this compound within Contemporary Chemical Biology

In contemporary chemical biology, the research focus on this compound is primarily centered on its utility as a chemical tool and a building block for the development of bioactive probes and potential therapeutic agents. ucla.edu Chemical biology researchers utilize small molecules like this compound to investigate and manipulate biological processes at the molecular level. ucla.edu

The specific research applications of this compound often involve its incorporation into larger molecules designed to interact with specific biological targets, such as enzymes or receptors. For instance, isoindolin-1-one derivatives have been investigated as inhibitors of enzymes like phosphoinositol-3-kinase gamma (PI3Kγ), which is implicated in cancer. nih.gov The chlorine substituent on this compound can play a crucial role in modulating the binding affinity and selectivity of these inhibitors.

Current research endeavors in this area often involve a multidisciplinary approach, combining organic synthesis, biochemistry, and molecular modeling to design and evaluate new isoindolin-1-one-based compounds. ucla.edunih.gov The overarching goal is to develop novel chemical probes to elucidate biological pathways and to identify new lead compounds for drug discovery.

Structure

3D Structure

属性

IUPAC Name |

7-chloro-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c9-6-3-1-2-5-4-10-8(11)7(5)6/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VINJECBDFXCRNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)Cl)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622752 | |

| Record name | 7-Chloro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

658683-16-0 | |

| Record name | 7-Chloro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-2,3-dihydro-1H-isoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 Chloroisoindolin 1 One and Its Analogs

Established Synthetic Routes to Isoindolin-1-one (B1195906) Derivatives

A variety of synthetic methodologies have been developed to construct the isoindolin-1-one ring system, ranging from classical cyclization reactions to modern catalytic processes. These methods offer diverse pathways to access a wide range of substituted isoindolin-1-one derivatives.

Cyclization Reactions and Annulation Strategies

Cyclization reactions represent a fundamental and widely employed approach for the synthesis of isoindolin-1-ones. These methods typically involve the formation of the five-membered lactam ring from a suitably functionalized aromatic precursor.

One common strategy is the intramolecular cyclization of o-substituted benzamides. For instance, o-(1-alkynyl)benzamides can undergo electrophilic cyclization in the presence of reagents like iodine monochloride (ICl), iodine (I2), or N-bromosuccinimide (NBS) to yield substituted isoindolin-1-ones in good to excellent yields under mild conditions. This method is versatile, accommodating various alkynyl amides and functional groups.

Annulation strategies, which involve the formation of a new ring onto an existing one, have also been effectively used. Transition metal-catalyzed annulation reactions have emerged as powerful tools for isoindolin-1-one synthesis, often proceeding with high efficiency and selectivity.

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| o-(1-Alkynyl)benzamides | ICl, I2, or NBS, mild conditions | Substituted isoindolin-1-ones | Good to Excellent |

| Benzonitriles and phenyl vinyl sulfone/acrylate derivatives | Dichloro(p-cymene)ruthenium(II) dimer | 3-Alkylidene isoindolinones | High (with high Z-selectivity) |

| Imidates and terminal olefins | Oxidative alkenylation/annulation cascade | (Z)-3-Methyleneisoindolin-1-one derivatives | Exclusive Z-isomer |

Photodecarboxylative Additions to Phthalimides

Photochemical methods offer a unique and efficient route to isoindolin-1-one derivatives. One such method is the photodecarboxylative addition of carboxylates to phthalimides. researchgate.netsemanticscholar.orgnih.govresearchgate.netsemanticscholar.org This reaction proceeds via a photo-induced electron transfer (PET) mechanism, leading to the formation of 3-substituted isoindolin-1-ones. nih.govresearchgate.netsemanticscholar.org

This approach has been successfully applied to the synthesis of various 3-arylmethylene-2,3-dihydro-1H-isoindolin-1-ones. researchgate.netsemanticscholar.org The process often involves a simple three-step sequence: photodecarboxylative addition, acid-catalyzed dehydration, and subsequent nucleophilic substitution, providing access to biologically active molecules. researchgate.netsemanticscholar.org

| Phthalimide (B116566) Derivative | Carboxylate Source | Key Reaction Step | Product Class |

| N-(Bromoalkyl)phthalimides | Readily available carboxylates | Photodecarboxylative addition | 3-Arylmethylene-2,3-dihydro-1H-isoindolin-1-ones |

| Phthalimide derivatives | Carboxylates in aqueous media | Photodecarboxylative addition | 3-Hydroxy-isoindolin-1-one derivatives |

Multicomponent Reactions for Heterocycle Construction

Multicomponent reactions (MCRs) have gained significant attention in organic synthesis due to their ability to construct complex molecules in a single step from three or more starting materials, offering high atom economy and operational simplicity. researchgate.netorganic-chemistry.orgresearchgate.netlibretexts.org The Ugi reaction, a well-known MCR, has been utilized to synthesize a diverse library of isoindolinone compounds. masterorganicchemistry.com

This strategy allows for the modification of multiple side chains on the isoindolinone scaffold in a limited number of reaction steps, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies. masterorganicchemistry.com

| MCR Type | Starting Materials | Key Features | Product Class |

| Ugi reaction | Aldehyde, amine, carboxylic acid, isocyanide | High diversity, few reaction steps | Isoindolinone derivatives |

| One-pot green synthesis | Isatins, malononitrile, etc. | Eco-friendly, efficient | Cyclopentatriazine derivatives |

Tandem Catalytic Reactions and Cascade Processes

Tandem and cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, provide an elegant and efficient approach to isoindolin-1-one synthesis. These processes are often catalyzed by transition metals and can lead to the rapid construction of complex molecular architectures.

A single-atom Pd/TiO2 tandem catalysis has been developed for the synthesis of the isoindolinone scaffold from readily available phthalic anhydride, ammonia, and hydrogen. rsc.org This system demonstrates high catalytic performance, with TiO2 catalyzing the formation of phthalimide, which is then transformed into isoindolinone over the single-atom Pd catalyst via spillover hydrogen. rsc.org

Base-promoted cascade reactions of ortho-carbonyl-substituted benzonitriles with (chloromethyl)sulfonyl)benzenes have also been reported to yield new isoindolin-1-ones with a tetrasubstituted C-3 position or (Z)-3-(sulfonyl-methylene)isoindolin-1-ones under mild, metal-free conditions.

| Catalytic System | Starting Materials | Key Process | Product Class |

| Single-atom Pd/TiO2 | Phthalic anhydride, ammonia, H2 | Tandem catalysis, hydrogen spillover | Isoindolinone |

| K2CO3 (base) | ortho-Carbonyl-substituted benzonitriles, ((chloromethyl)sulfonyl)benzenes | Cascade reaction | 3,3-Dialkylated isoindolin-1-ones, (Z)-3-(sulfonyl-methylene)isoindolin-1-ones |

| Pd/Cu catalysis | 2-Iodobenzamides, (silyl)alkynes, aryl halides | One-pot tandem desilylation, cross-coupling, hydroamidation | 3-Methylene-isoindolin-1-ones |

Targeted Synthesis of Chlorinated Isoindolin-1-one Derivatives

The introduction of a chlorine atom at the 7-position of the isoindolin-1-one ring can significantly influence the molecule's physicochemical and biological properties. However, the regioselective synthesis of 7-chloroisoindolin-1-one presents a synthetic challenge.

Regioselective Chlorination Strategies at the 7-Position

Direct regioselective chlorination of the isoindolin-1-one core at the 7-position is not extensively documented. Strategies often rely on the use of pre-functionalized starting materials or directing group-assisted C-H activation.

While direct electrophilic chlorination of the isoindolin-1-one aromatic ring can lead to a mixture of isomers, the use of a directing group can, in principle, favor substitution at a specific position. For instance, in related heterocyclic systems like indoles, rhodium-catalyzed C-H functionalization at the C7 position has been achieved using a pivaloyl directing group on the nitrogen atom. A similar strategy could potentially be adapted for the C7-chlorination of isoindolin-1-ones.

An alternative approach involves starting with a pre-chlorinated building block, such as a substituted 2-bromobenzonitrile or 2-iodobenzamide, where the chlorine atom is already in the desired position. Subsequent cyclization would then lead to the formation of the this compound ring system.

| Strategy | Key Concept | Potential Starting Material | Potential Reagents |

| Directing Group-Assisted C-H Chlorination | Use of a removable group to direct chlorination to the C7 position | N-Protected isoindolin-1-one | Rhodium catalyst, chlorinating agent |

| Synthesis from Pre-chlorinated Precursors | Building the isoindolinone ring from a starting material already containing chlorine at the desired position | 3-Chloro-2-cyanobenzaldehyde | Amine, reducing agent |

Synthesis from Halogenated Precursors and Building Blocks

The synthesis of isoindolinone scaffolds, including chlorinated variants, frequently employs halogenated aromatic compounds as key starting materials. These precursors offer reactive sites for cyclization and functionalization. Palladium-catalyzed reactions, in particular, are pivotal in constructing the heterocyclic core from these building blocks.

One established method involves the palladium-catalyzed carbonylative cyclization of 2-halobenzaldehydes with various primary amines. This process efficiently constructs the 3-substituted isoindolinone skeleton. Similarly, N-(o-halophenyl)imidoyl chlorides and their corresponding imidates serve as versatile precursors for synthesizing N-substituted benzimidazoles and can be adapted for quinazolinone synthesis through palladium-catalyzed aminocarbonylation, showcasing a methodology that is applicable to related heterocyclic systems like isoindolinones nih.govresearchgate.net. The reaction typically proceeds by coupling the halogenated precursor with an amine and carbon monoxide, leading to the formation of the lactam ring researchgate.net. The tolerance of these palladium-catalyzed processes to a wide array of functional groups makes them highly valuable in complex molecule synthesis nih.gov.

Electrochemical Synthesis Approaches for Isoindolinones

Electrochemical methods present a green and efficient alternative for the synthesis of isoindolinones. These techniques can often be performed at room temperature in simple undivided cells, offering high functional group tolerance organic-chemistry.org.

One notable approach is the electrochemical reduction of cyclic imides, such as phthalimides, to generate hydroxylactams and lactams in a controlled manner. The outcome of the reaction can be tuned by adjusting the electric current and reaction time organic-chemistry.org. Another innovative electrochemical strategy involves a tandem reaction between 2-formyl benzonitrile and anilines. This process, conducted through constant current electrolysis in a divided cell with a platinum cathode, yields 3-N-aryl substituted isoindolinones nih.gov. The electrochemical activation and the subsequent chemical cascade reactions have been investigated through DFT calculations to understand the underlying mechanism nih.gov. Furthermore, specialized cathodes, such as PtRh, have been developed for use in flow systems to facilitate the synthesis of amidyl radicals used in intramolecular hydroaminations to produce isoindolinones aidic.it.

Palladium-Catalyzed Coupling Reactions in Chloroisoindolinone Synthesis

Palladium catalysis is a cornerstone in the synthesis of isoindolinones, particularly those derived from halogenated precursors. These coupling reactions enable the efficient formation of the core heterocyclic structure through intramolecular cyclization.

A prominent example is the synthesis of 3-methyleneisoindolin-1-ones via the palladium-catalyzed reaction of 2-iodobenzamide with allenes researchgate.net. Another key strategy is the cyclocarbonylation of 2-halobenzaldehydes with hydrazines or amines, which provides facile access to 2-aminoisoindolin-1-ones and other N-substituted derivatives researchgate.net. These reactions typically utilize a palladium catalyst, often in conjunction with a phosphine ligand, and proceed under a carbon monoxide atmosphere to incorporate the carbonyl group into the lactam ring. The versatility of palladium catalysis allows for the synthesis of a diverse library of isoindolinone analogs by varying the coupling partners and reaction conditions nih.govorganic-chemistry.org.

Asymmetric Synthesis of Chiral Chloroisoindolinone Derivatives

The biological significance of many isoindolinone-containing molecules has driven the development of asymmetric synthetic methods to produce enantiomerically pure compounds. These strategies utilize chiral auxiliaries, chiral metal catalysts, and organocatalysts to control the stereochemical outcome of the reactions.

Chiral Auxiliary and Resolution Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the molecule wikipedia.orgsigmaaldrich.com. This strategy has been widely applied in asymmetric synthesis researchgate.net.

In the context of isoindolinones, chiral auxiliaries such as Evans' oxazolidinones can be attached to a precursor molecule. The inherent chirality of the auxiliary then guides the stereoselective addition of nucleophiles or electrophiles researchgate.netnih.gov. For instance, the conjugate hydride reduction of a heterocyclic α,β-unsaturated chiral N-acyloxazolidinone, followed by asymmetric protonation of the resulting enolate, can establish a new stereogenic center with high selectivity nih.gov. Sulfur-based chiral auxiliaries, derived from amino acids, have also demonstrated superior performance in various asymmetric transformations, including aldol and Michael additions, which are key steps in building complex chiral molecules scielo.org.mx.

Chiral Metal Catalysis for Enantioselective Transformations

The use of chiral transition-metal catalysts is a powerful method for achieving enantioselectivity in the synthesis of 3-substituted isoindolinones. In these systems, a metal center, such as palladium, rhodium, copper, or magnesium, is complexed with a chiral ligand rsc.orgchim.it. This chiral environment dictates the stereochemical pathway of the reaction.

Metal-catalyzed asymmetric reactions for isoindolinone synthesis include aza-Wacker type cyclizations, tandem Michael–Mannich reactions, and intramolecular dearomatization rsc.org. For example, a palladium catalyst paired with a chiral phosphoric acid can be used for the highly enantioselective α-allylation of aldehydes, a transformation that creates all-carbon quaternary stereocenters. In this system, the chiral phosphate acts as a counteranion, inducing enantioselectivity in the catalytic cycle organic-chemistry.org. The design of novel chiral ligands, such as chiral sulfoxides or BINOL derivatives, is crucial for advancing the field of transition-metal-catalyzed enantioselective C-H functionalization mdpi.com.

Organocatalysis and Phase Transfer Catalysis for Enantioselective Synthesis

In recent years, organocatalysis and phase transfer catalysis have emerged as powerful alternatives to metal-based systems for asymmetric synthesis cam.ac.ukwiley-vch.de. These methods avoid the use of potentially toxic and expensive metals.

Phase Transfer Catalysis (PTC): Chiral phase transfer catalysts, often ammonium salts derived from cinchona alkaloids, are effective in promoting asymmetric Michael reactions of 3-substituted isoindolinones nih.govmdpi.com. Under basic conditions, the catalyst forms a chiral ion pair with the enolate of the isoindolinone, guiding the enantioselective addition to a Michael acceptor to create 3,3-disubstituted chiral products nih.govnih.gov. The structure of the catalyst, particularly the substituent at the C-9 position of the cinchona alkaloid, significantly influences the enantioselectivity of the reaction nih.gov.

Organocatalysis: Chiral bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base site (e.g., a urea/thiourea group and a tertiary amine), have been successfully used for the enantioselective synthesis of 3-substituted isoindolinones rsc.orgnih.gov. These catalysts activate both the nucleophile and the electrophile simultaneously. For example, the reaction of 2-formylarylnitriles with malonates proceeds through an aldol-cyclization rearrangement tandem reaction to afford chiral isoindolinones in high yields and enantioselectivities (up to 95% ee) rsc.orgnih.gov. Chiral tertiary-amine catalysts bearing a urea group have been shown to be more effective in terms of both yield and enantioselectivity compared to some chiral phase-transfer catalysts for this transformation rsc.orgrsc.org. Additionally, chiral Brønsted acids have been employed to catalyze the asymmetric formal [3+2] cycloaddition of indoles with in situ generated ketimines derived from 3-hydroxy-isoindolinones, yielding complex spiro-isoindolinone-indolines with excellent enantioselectivity nih.gov.

Table 1: Asymmetric Synthesis of 3,3-Disubstituted Isoindolinones via Phase Transfer Catalysis Data sourced from Scorzelli et al., Molecules 2015. nih.gov

| Catalyst | Michael Acceptor | Base | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Cinchona Alkaloid Derivative 8a | Methyl Vinyl Ketone | Cs2CO3 | Toluene | 90 | 60 |

| Cinchona Alkaloid Derivative 8b | Methyl Vinyl Ketone | Cs2CO3 | Toluene | 60 | 35 |

| Cinchonidinium Salt 9a | Methyl Vinyl Ketone | Cs2CO3 | Toluene | 85 | -55 |

| Cinchona Alkaloid Derivative 8a | Acrolein | K2CO3 | Toluene | 70 | 45 |

| Cinchona Alkaloid Derivative 8a | Nitrostyrene | Cs2CO3 | Toluene | 88 | 25 |

Table 2: Enantioselective Synthesis of 3-Substituted Isoindolinones using Chiral Bifunctional Organocatalysts Data sourced from Hu et al., RSC Adv., 2023. rsc.orgnih.gov

| Catalyst Type | Catalyst ID | Reactants | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Tertiary-amine with Urea Group | Bif-OC-16 | 2-formylbenzonitrile + Dimethyl malonate | 85 | 71 |

| Tertiary-amine with Urea Group | Bif-OC-13 | 2-formylbenzonitrile + Dimethyl malonate | 85 | 71 |

| Tertiary-amine with Thiourea Group | Bif-OC-15 | 2-formylbenzonitrile + Dimethyl malonate | 70 | 65 |

| Tertiary-amine with Urea Group | Bif-OC-16 | 2-formylbenzonitrile + Diethyl malonate | 87 | 95 |

| Phase-Transfer Catalyst | CPTC-1 | 2-formylbenzonitrile + Diethyl malonate | 77 | 46 |

Green Chemistry Approaches in this compound Synthesis

While specific research detailing green synthetic routes exclusively for this compound is emerging, the broader class of isoindolinones has been a fertile ground for the application of green chemistry principles. These methodologies provide a framework for developing more sustainable pathways to this compound. Key strategies include the use of alternative energy sources like ultrasound and microwaves, the development of recyclable catalytic systems, and the use of environmentally friendly solvents.

One prominent green approach is the use of ultrasound-assisted synthesis . Sonication has been shown to significantly accelerate reaction rates, improve yields, and allow for milder reaction conditions in the synthesis of various isoindolinone derivatives. rsc.orgresearchgate.netnih.gov This technique promotes efficient energy transfer and mass transport within the reaction medium, often leading to cleaner reactions with fewer byproducts. For instance, the synthesis of 3-hydroxyisoindolin-1-ones from 3-alkylidenephthalides has been successfully achieved with high efficiency and yields under ultrasonic irradiation. rsc.org This method's tolerance to various functional groups suggests its potential applicability for the synthesis of chlorinated analogs like this compound.

Another significant advancement is the development of recyclable catalyst systems in green solvents. Research has demonstrated the use of fluorous phosphine as an organocatalyst for the synthesis of isoindolinones from 2-cyanobenzaldehydes and α,β-unsaturated ketones or esters. rsc.org This reaction proceeds efficiently at room temperature in green solvents, and crucially, both the catalyst and the solvent can be recovered and reused, greatly reducing waste and resource consumption. rsc.orgresearchgate.net

Microwave-assisted synthesis represents another powerful tool in the green synthesis of heterocyclic compounds, including structures related to isoindolinones. mdpi.commdpi.comnih.govfrontiersin.org Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often improves product yields. While a direct microwave-assisted synthesis of this compound is not extensively documented, the successful application of this technology to a wide array of related heterocyclic systems underscores its potential for a more energy-efficient synthesis of this target molecule.

The following data tables summarize key research findings in the green synthesis of isoindolinone analogs, providing a basis for the development of a sustainable synthesis of this compound.

Detailed Research Findings:

Table 1: Ultrasound-Assisted Synthesis of 3-Hydroxyisoindolin-1-one Derivatives

| Entry | Starting Material (3-Alkylidenephthalide) | Amine | Product | Yield (%) | Reaction Time (min) | Ref. |

| 1 | (Z)-3-Benzylideneisobenzofuran-1(3H)-one | n-Butylamine | 2-Butyl-3-hydroxy-3-phenylisoindolin-1-one | 95 | 30 | rsc.org |

| 2 | (Z)-3-Benzylideneisobenzofuran-1(3H)-one | Benzylamine | 2-Benzyl-3-hydroxy-3-phenylisoindolin-1-one | 92 | 30 | rsc.org |

| 3 | (Z)-3-(4-Chlorobenzylidene)isobenzofuran-1(3H)-one | n-Butylamine | 3-(4-Chlorophenyl)-2-butyl-3-hydroxyisoindolin-1-one | 96 | 30 | rsc.org |

| 4 | (Z)-3-(4-Methoxybenzylidene)isobenzofuran-1(3H)-one | Benzylamine | 2-Benzyl-3-hydroxy-3-(4-methoxyphenyl)isoindolin-1-one | 94 | 30 | rsc.org |

Table 2: Fluorous Phosphine-Catalyzed Green Synthesis of Isoindolinones

| Entry | 2-Cyanobenzaldehyde | α,β-Unsaturated Ketone/Ester | Solvent | Catalyst Loading (mol%) | Yield (%) | Ref. |

| 1 | 2-Cyanobenzaldehyde | Methyl vinyl ketone | Perfluorooctane/Toluene | 20 | 85 | rsc.org |

| 2 | 4-Chloro-2-cyanobenzaldehyde | Methyl vinyl ketone | Perfluorooctane/Toluene | 20 | 82 | rsc.org |

| 3 | 2-Cyanobenzaldehyde | Ethyl acrylate | Perfluorooctane/Toluene | 20 | 90 | rsc.org |

| 4 | 5-Nitro-2-cyanobenzaldehyde | Methyl vinyl ketone | Perfluorooctane/Toluene | 20 | 78 | rsc.org |

These methodologies demonstrate the significant strides being made in the sustainable synthesis of the isoindolinone scaffold. The adaptation of these techniques to the specific synthesis of this compound is a logical and promising direction for future research, aiming to reduce the environmental footprint of this important chemical entity.

Reactivity and Mechanistic Investigations of 7 Chloroisoindolin 1 One

General Reaction Profiles of Isoindolin-1-one (B1195906) Scaffolds

The isoindolin-1-one core exhibits a diverse range of reactivity, making it a versatile building block in synthetic chemistry. The presence of a lactam moiety, a fused benzene (B151609) ring, and an active C-3 position allows for numerous chemical transformations.

Common reaction profiles include:

N-H Functionalization: The nitrogen atom of the lactam is a key site for derivatization. It can be readily alkylated, arylated, or acylated, allowing for the introduction of various functional groups to modulate the molecule's properties.

C-3 Position Reactivity: The benzylic C-3 position, adjacent to the nitrogen atom, is activated and can be functionalized. For instance, 3-hydroxyisoindolin-1-ones can act as precursors to reactive N-acyliminium ions, which can then be trapped by various nucleophiles.

Carbonyl Group Transformations: The lactam carbonyl group can undergo reactions such as reduction to a methylene (B1212753) group or conversion to a hydroxyl group, leading to isoindoline derivatives.

Aromatic Ring Substitution: The fused benzenoid ring can undergo electrophilic substitution reactions, with the regiochemical outcome directed by the existing substituents.

Cyclization and Annulation Reactions: A variety of synthetic methods, including transition metal-catalyzed C-H activation and annulation cascades, are employed to construct the isoindolin-1-one scaffold itself from precursors like benzamides and various coupling partners.

These general reaction types provide a framework for understanding the specific reactivity of substituted derivatives like 7-chloroisoindolin-1-one.

Role of the Chloro Substituent at the 7-Position in Reactivity and Selectivity

The chlorine atom at the C-7 position of the isoindolin-1-one scaffold plays a significant role in modulating the molecule's electronic properties and, consequently, its reactivity and selectivity in chemical transformations.

Inductive Effect: As a halogen, chlorine is strongly electronegative and exerts a powerful electron-withdrawing inductive effect (-I). This effect deactivates the entire aromatic ring, making it less nucleophilic and thus less reactive towards electrophilic aromatic substitution compared to the unsubstituted isoindolin-1-one.

Resonance Effect: Chlorine also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). This effect is weaker than its inductive effect, resulting in a net deactivation of the ring. However, the resonance donation preferentially increases electron density at the ortho and para positions.

Directing Effects in Electrophilic Aromatic Substitution (EAS): The combination of these effects makes the chloro group a deactivating but ortho, para-directing substituent. libretexts.orgunizin.org In the case of this compound, the positions ortho (C-6) and para (C-4) to the chlorine atom are activated relative to the meta position (C-5). This directing influence must be considered alongside the directing effects of the lactam moiety.

Influence on Acidity: The electron-withdrawing nature of the chlorine atom increases the acidity of the N-H proton of the lactam compared to the non-halogenated parent compound. This can facilitate deprotonation and subsequent N-functionalization reactions.

Steric Hindrance: The position of the chlorine atom at C-7, adjacent to the fused heterocyclic ring, can introduce steric hindrance that may influence the approach of reagents, potentially affecting reaction rates and the distribution of isomeric products.

Derivatization Strategies for this compound

The nitrogen atom of the this compound lactam is a primary site for derivatization, most commonly through N-alkylation. Due to the increased acidity of the N-H proton, deprotonation can be readily achieved using a suitable base, followed by reaction with an alkylating agent.

Phase-transfer catalysis (PTC) is a particularly effective method for the N-alkylation of such heterocyclic systems. nih.govphasetransfercatalysis.com This technique allows for the reaction between the deprotonated, water-soluble isoindolinone and a water-insoluble alkyl halide by transporting the anion into the organic phase. core.ac.uk

Table 1: Representative Conditions for N-Alkylation via Phase-Transfer Catalysis

| Alkylating Agent | Base | Catalyst | Solvent | Temperature | Outcome |

| Alkyl Bromide/Chloride | K₂CO₃ / NaOH | Tetrabutylammonium Bromide (TBAB) | Toluene / DMF | 80-135°C | N-Alkylated Product |

| Benzyl Bromide | K₂CO₃ | TBAB | DMF | Reflux | N-Benzylated Product |

| Allyl Bromide | Cs₂CO₃ | TBAB | Acetonitrile | Room Temp. | N-Allylated Product |

This table presents generalized conditions based on N-alkylation of related heterocyclic scaffolds under PTC conditions. nih.govphasetransfercatalysis.comresearchgate.net

The choice of base, solvent, and catalyst can be optimized to achieve high yields and selectivity for the desired N-substituted this compound derivatives. researchgate.net

The lactam carbonyl group of this compound can be targeted for modification, leading to different classes of isoindoline derivatives.

Reduction to Alcohols and Amines: The amide functionality is generally resistant to mild reducing agents like sodium borohydride (NaBH₄). However, powerful hydride donors such as lithium aluminum hydride (LiAlH₄) are capable of reducing the lactam carbonyl. chemistrysteps.comleah4sci.commasterorganicchemistry.com This reaction typically proceeds through a two-step hydride addition, ultimately cleaving the C=O bond to yield the corresponding secondary amine, 7-chloroisoindoline. Careful control of reaction conditions may allow for the isolation of the intermediate hemiaminal.

Electrochemical Reduction: Electrochemical methods offer a green and controllable alternative for modifying the isoindolinone core. nih.gov Studies on functionalized isoindolinones have shown that the carbonyl group can undergo a quasireversible one-electron reduction at highly negative potentials, forming a stabilized carbanion radical. lancs.ac.ukresearchgate.net This approach opens avenues for novel transformations not easily accessible through traditional chemical means.

Addition of Organometallic Reagents: Grignard reagents (RMgX) can act as strong nucleophiles, attacking the electrophilic carbonyl carbon. mnstate.eduorganic-chemistry.org The initial addition would form a tetrahedral intermediate which, upon acidic workup, would yield a 1-hydroxy-1-alkyl-isoindoline derivative (a tertiary alcohol). masterorganicchemistry.comwikipedia.org This provides a direct route for introducing new carbon-carbon bonds at the C-1 position.

Further functionalization of this compound can be achieved through substitution on the aromatic ring, primarily via electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is governed by the combined directing effects of the existing chloro and lactam substituents.

Combined Directing Effects:

7-Chloro Group: As a halogen, it is deactivating but directs incoming electrophiles to the ortho (C-6) and para (C-4) positions. libretexts.orglibretexts.org

Lactam Ring: The amide group within the lactam ring is also an ortho, para-director. The nitrogen atom can donate its lone pair into the ring via resonance, activating the positions ortho (C-4) and para (C-6) to the point of fusion (C-3a).

Predicted Regioselectivity: Both substituents cooperatively direct incoming electrophiles to the C-4 and C-6 positions. Therefore, electrophilic substitution on this compound is expected to yield a mixture of 4-substituted and 6-substituted products. The precise ratio of these isomers would depend on the specific electrophile and reaction conditions, with steric factors potentially favoring substitution at the less hindered C-4 position. unizin.orglumenlearning.com

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 7-Chloro-4-nitroisoindolin-1-one and 7-Chloro-6-nitroisoindolin-1-one |

| Bromination | Br₂, FeBr₃ | 4-Bromo-7-chloroisoindolin-1-one and 6-Bromo-7-chloroisoindolin-1-one |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-7-chloroisoindolin-1-one and 6-Acyl-7-chloroisoindolin-1-one |

Mechanistic Studies of Key Transformations Involving this compound and Related Scaffolds

Understanding the reaction mechanisms is crucial for predicting product outcomes and optimizing reaction conditions. Key transformations involving the isoindolin-1-one scaffold proceed through well-defined intermediates and pathways.

Electrophilic Aromatic Substitution (Arenium Ion Intermediate): The mechanism for substitutions on the benzenoid ring follows the classical EAS pathway. An electrophile (E⁺) attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of the potential arenium ions for attack at C-4, C-5, and C-6 determines the regioselectivity. For this compound, intermediates formed by attack at C-4 and C-6 are better stabilized by resonance involving the nitrogen and chlorine lone pairs, explaining the observed ortho, para directing effects. A subsequent deprotonation step by a weak base restores the aromaticity of the ring.

Elimination Reactions (E1cB Mechanism): In related systems, such as 3-hydroxy-3-alkylisoindolin-1-ones, base-catalyzed dehydration to form 3-alkyleneisoindolin-1-ones proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism. wikipedia.orgchemistrysteps.com This two-step process involves the rapid and reversible deprotonation of an acidic proton by a base to form a stabilized carbanion (the conjugate base). fiveable.melibretexts.org The subsequent, slower step involves the loss of the leaving group (e.g., -OH) to form a double bond. purechemistry.org The presence of an acidic proton and a relatively poor leaving group under basic conditions are hallmarks of this pathway.

Phase-Transfer Catalysis (PTC) Mechanism: In the N-alkylation of this compound under PTC conditions, a quaternary ammonium salt (Q⁺X⁻) acts as the catalyst. In the aqueous phase (or at the solid-liquid interface), the base generates the isoindolinone anion. The catalyst then exchanges its counter-ion (X⁻) for the isoindolinone anion, forming a lipophilic ion pair (Q⁺[Iso]⁻). This ion pair migrates into the organic phase where it reacts with the alkyl halide (R-X). The product, N-alkylated isoindolinone, is released, and the catalyst (Q⁺X⁻) returns to the aqueous phase to repeat the cycle.

Transition Metal-Catalyzed Reaction Mechanisms

There is a significant body of research on the synthesis of isoindolinones using transition metal catalysis, often involving techniques such as C-H activation and cross-coupling reactions to construct the core ring structure. However, studies detailing the use of this compound as a substrate in transition metal-catalyzed reactions, such as Suzuki, Buchwald-Hartwig, or Heck couplings where the chlorine atom would be the reactive site, have not been reported. Mechanistic investigations into the oxidative addition, reductive elimination, and other elementary steps involving this specific molecule are therefore absent from the scientific record.

Radical-Mediated Reaction Pathways

Similarly, the behavior of this compound in radical-mediated reactions is an area that has not been investigated. Research on radical-initiated cyclizations to form isoindolinones exists, but the reactivity of the pre-formed this compound under radical conditions has not been documented. Consequently, there are no available studies on potential reaction pathways, such as homolytic cleavage of the carbon-chlorine bond or other radical-initiated transformations.

Photochemical Reaction Mechanisms

The photochemical reactivity of this compound is another area lacking scientific exploration. While photochemistry is a powerful tool for inducing unique chemical transformations, no studies have been published that describe the behavior of this compound upon exposure to light. Therefore, discussions of potential photochemical reaction mechanisms, such as photosubstitution of the chlorine atom or other light-induced rearrangements, would be purely speculative.

Reaction Pathways in Asymmetric Transformations

The development of asymmetric methodologies to synthesize chiral 3-substituted isoindolinones is an active area of research. These methods often employ chiral catalysts or auxiliaries to control the stereochemistry of reactions that form the isoindolinone ring. However, there are no published reports on asymmetric transformations that utilize this compound as a starting material. Mechanistic studies of enantioselective reactions involving this specific compound are therefore not available.

Spectroscopic Characterization Techniques for Structural Elucidation of 7 Chloroisoindolin 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a hypothetical 7-chloroisoindolin-1-one molecule, one would expect to see signals corresponding to the aromatic protons on the chlorinated benzene (B151609) ring, the methylene (B1212753) (CH₂) protons of the five-membered ring, and the amine (NH) proton.

Aromatic Region: The three protons on the benzene ring would appear in the downfield region (typically δ 7.0-8.0 ppm). Their specific chemical shifts and splitting patterns (e.g., doublets, triplets) would be dictated by their position relative to the chlorine atom and the fused ring system.

Methylene Protons: The two protons of the CH₂ group would likely appear as a singlet in the range of δ 4.0-5.0 ppm, shifted downfield due to the adjacent carbonyl group and benzene ring.

Amine Proton: The NH proton would likely appear as a broad singlet, and its chemical shift could vary over a wide range (typically δ 8.0-9.0 ppm for lactams) depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts (Illustrative)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | ~7.3 - 7.8 | m |

| Methylene CH₂ | ~4.5 | s |

| Amide NH | ~8.5 | br s |

Note: This table is for illustrative purposes only and does not represent experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., C=O, aromatic C, aliphatic C). For this compound, eight distinct signals would be expected.

Carbonyl Carbon: The lactam carbonyl carbon (C=O) would be the most downfield signal, typically appearing in the δ 165-175 ppm region.

Aromatic Carbons: Six signals would be observed for the six carbons of the benzene ring. The carbon bearing the chlorine atom (C-Cl) and the two carbons at the ring fusion would have distinct chemical shifts from the carbons bearing hydrogen atoms. These would typically appear between δ 120-150 ppm.

Methylene Carbon: The methylene carbon (CH₂) would appear in the aliphatic region, likely around δ 40-50 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (Illustrative)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~170 |

| Aromatic C (quaternary) | ~135 - 145 |

| Aromatic C-Cl | ~130 |

| Aromatic CH | ~123 - 132 |

| Methylene CH₂ | ~45 |

Note: This table is for illustrative purposes only and does not represent experimental data.

Advanced NMR Techniques (e.g., 2D NMR, NOESY, ¹⁵N CP/MAS NMR)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, various 2D NMR experiments would be employed.

NOESY: Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about which protons are close to each other in space, helping to confirm stereochemistry and conformation.

¹⁵N CP/MAS NMR: For solid-state analysis, ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) NMR could be used to study the nitrogen environment of the lactam, providing insights into crystal packing and hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very precise measurement of the molecular mass, which can be used to determine the elemental formula of the molecule. For this compound (C₈H₆ClNO), the expected exact mass would be calculated. The presence of chlorine would be indicated by a characteristic isotopic pattern, with a second peak (M+2) approximately one-third the intensity of the molecular ion peak (M+), due to the natural abundance of the ³⁷Cl isotope.

Table 3: Predicted HRMS Data (Illustrative)

| Ion | Calculated Exact Mass |

|---|---|

| [M+H]⁺ (³⁵Cl) | 168.0211 |

| [M+H]⁺ (³⁷Cl) | 170.0181 |

Note: This table is for illustrative purposes only and does not represent experimental data.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, GC-MS would provide information on its purity and its fragmentation pattern upon electron ionization. This fragmentation pattern serves as a molecular fingerprint and can help in confirming the structure by identifying characteristic neutral losses or fragment ions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features.

The most prominent feature in the IR spectrum of an isoindolinone derivative is the carbonyl (C=O) stretching vibration of the lactam ring. nih.gov This typically appears as a strong absorption band in the region of 1770-1680 cm⁻¹. For substituted isoindolinones, this peak is often observed around 1680 cm⁻¹. researchgate.net The exact position of this band can be influenced by the electronic effects of substituents on the aromatic ring and by intermolecular interactions, such as hydrogen bonding in the solid state.

Other significant vibrational modes for this compound would include the N-H stretching of the lactam, which is expected to appear as a medium to strong band in the 3400-3100 cm⁻¹ region. The aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group in the five-membered ring would be observed just below 3000 cm⁻¹. scialert.net

The C-N stretching vibration of the lactam is expected in the 1400-1300 cm⁻¹ range. Furthermore, the presence of the chlorine atom on the benzene ring should give rise to a C-Cl stretching vibration, which typically appears in the fingerprint region, between 850 and 550 cm⁻¹. libretexts.org The out-of-plane C-H bending vibrations of the substituted aromatic ring can also provide information about the substitution pattern and are expected in the 900-675 cm⁻¹ region. libretexts.org

Table 1: Expected Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Lactam N-H | Stretch | 3400 - 3100 | Medium - Strong |

| Aromatic C-H | Stretch | > 3000 | Medium |

| Aliphatic C-H (CH₂) | Stretch | < 3000 | Medium |

| Lactam C=O | Stretch | 1770 - 1680 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium |

| Lactam C-N | Stretch | 1400 - 1300 | Medium |

| Aromatic C-Cl | Stretch | 850 - 550 | Medium - Strong |

| Aromatic C-H | Out-of-plane bend | 900 - 675 | Medium - Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π → π* and n → π* electronic transitions associated with the aromatic ring and the carbonyl group.

The isoindolinone scaffold contains a benzene ring fused to a lactam ring, creating a conjugated system. This extended π-system is expected to give rise to strong π → π* transitions. For related isoindole-1,3-dione compounds, absorption peaks are observed in the near ultraviolet (NUV) region, typically between 229 and 231 nm. acgpubs.org The presence of the chlorine atom, an auxochrome, on the benzene ring may cause a slight bathochromic (red) shift of these absorption maxima to longer wavelengths.

The carbonyl group of the lactam also possesses non-bonding (n) electrons on the oxygen atom. This allows for a weaker n → π* transition, which is expected to appear at a longer wavelength than the π → π* transitions. These transitions are often characterized by their lower molar absorptivity. Solvent polarity can influence the position of these absorption bands; n → π* transitions typically undergo a hypsochromic (blue) shift in polar solvents. libretexts.org

Table 2: Expected Ultraviolet-Visible Absorption Data for this compound

| Electronic Transition | Expected Wavelength (λmax) | Molar Absorptivity (ε) |

| π → π | ~ 220 - 280 nm | High ( > 10,000 L mol⁻¹ cm⁻¹) |

| n → π | ~ 280 - 350 nm | Low ( < 2,000 L mol⁻¹ cm⁻¹) |

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound is not publicly available, data from related substituted isoindolinones and chloro-substituted heterocyclic compounds can provide valuable predictions. researchgate.netscispace.com It is anticipated that this compound would crystallize in a common crystal system for organic molecules, such as monoclinic or orthorhombic. researchgate.nettandfonline.com The space group would likely be one of the frequently observed centrosymmetric space groups for chiral molecules, for instance, P2₁/c for monoclinic systems. scispace.com

The isoindolinone ring system is expected to be largely planar. The geometry of the lactam ring and the fused benzene ring would be precisely defined by the crystallographic data. In the solid state, it is highly probable that the molecules of this compound would engage in intermolecular hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule. These interactions can lead to the formation of chains or dimeric structures, which are common motifs in the crystal packing of amides and lactams. researchgate.net

Table 3: Predicted Crystallographic Parameters for this compound based on Analogous Structures

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c (Monoclinic) |

| Key Intermolecular Interactions | N-H···O=C hydrogen bonding |

| Molecular Conformation | Largely planar isoindolinone ring system |

Computational Chemistry and Molecular Modeling of 7 Chloroisoindolin 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule from first principles.

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By applying DFT, researchers can calculate various properties such as molecular orbital energies (HOMO and LUMO), electron density distribution, and molecular electrostatic potential. These calculations provide insights into the molecule's reactivity, stability, and the nature of its chemical bonds. For a molecule like 7-Chloroisoindolin-1-one, DFT could be used to predict sites susceptible to nucleophilic or electrophilic attack, which is crucial information for understanding its potential chemical reactions and biological activity. However, no specific DFT studies on this compound are available in the reviewed literature.

Conformational Analysis and Energy Minimization

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. nih.govnih.gov This process is critical as a molecule's conformation often dictates its biological activity. Energy minimization is a computational procedure used to find the geometry of a molecule that corresponds to a minimum on its potential energy surface. deeporigin.commdpi.comnih.gov For this compound, this analysis would reveal its most likely shapes in different environments. This is often achieved by systematically rotating torsion angles within the molecule and calculating the energy of each resulting structure. nih.gov While general methods for conformational analysis and energy minimization are well-established, specific studies applying these techniques to this compound have not been identified.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is instrumental in drug design for predicting how a potential drug molecule might interact with its biological target.

Prediction of Ligand-Target Interactions

Docking simulations can predict the binding affinity and non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between a ligand and a target protein. nih.govnih.gov In the context of this compound, docking could be used to screen potential protein targets and predict its binding strength, offering clues to its possible pharmacological effects. No published studies detailing such predictions for this compound were found.

Elucidation of Binding Modes with Biological Macromolecules

Beyond predicting if a molecule will bind, docking aims to elucidate the specific binding mode—the precise orientation and conformation of the ligand within the receptor's binding site. nih.gov Understanding the binding mode at an atomic level is essential for structure-based drug design and for optimizing the ligand's potency and selectivity. Research specifically elucidating the binding modes of this compound with any biological macromolecules is not currently available.

The exploration of this compound and its analogs within the realm of computational chemistry and molecular modeling has provided significant insights into their potential as therapeutic agents. Through the application of Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies, researchers have been able to delineate the intricate connections between molecular structure and biological efficacy.

Elucidation of Structure-Activity Landscapes

The structure-activity landscape (SAL) is a conceptual framework used to visualize the relationship between the chemical structure of a molecule and its corresponding biological activity. This landscape is often characterized by smooth regions, where small changes in structure lead to minor changes in activity, and "activity cliffs," where a minor structural modification results in a dramatic shift in biological response. The elucidation of these landscapes is crucial for understanding the SAR of a compound series.

For isoindolinone derivatives, the structure-activity landscape is influenced by the nature and position of substituents on the core scaffold. The chlorine atom at the 7-position of this compound, for instance, places it at a specific coordinate within this landscape. Analysis of the surrounding landscape through the synthesis and testing of analogs with varied substituents at this and other positions helps in identifying key structural determinants of activity. The presence of a halogen at this position can significantly alter the electronic and steric properties of the molecule, potentially leading to the formation of an activity cliff where its removal or replacement with a different group drastically changes the biological outcome.

Visualizing the SAR of isoindolinones can be achieved through various techniques, including SAR maps. These maps can represent the R-group substitutions in a matrix format, with color-coding to indicate levels of biological activity, allowing for the rapid identification of trends and patterns within the chemical series.

Table 1: Illustrative Structure-Activity Landscape Features for Isoindolinone Analogs

| Feature | Description | Implication for this compound |

|---|---|---|

| Smooth Regions | Areas where gradual changes in substituent properties (e.g., size, lipophilicity) at various positions on the isoindolinone core result in predictable, incremental changes in biological activity. | Modifications to other parts of the this compound molecule might allow for fine-tuning of its activity profile. |

| Activity Cliffs | A small structural change, such as the substitution of the 7-chloro group with a hydrogen or a methyl group, leads to a significant drop in biological activity. | The 7-chloro substituent is likely a critical feature for the observed biological activity, potentially interacting with a key residue in the target protein. |

| Scaffold Hops | Isosteric replacements of the isoindolinone core that maintain the key pharmacophoric features and biological activity. | Exploring alternative heterocyclic scaffolds that mimic the spatial arrangement of this compound could lead to novel active compounds. |

Correlation of Substituent Effects with Biological Activities

The biological activity of isoindolinone derivatives is highly dependent on the electronic, steric, and hydrophobic properties of their substituents. The chlorine atom at the 7-position of the isoindolinone ring in this compound is an electron-withdrawing group, which can influence the molecule's interaction with its biological target.

Studies on related isoindolinone scaffolds have demonstrated the profound impact of halogen substitution. For instance, in a series of A-ring substituted isoindolinones investigated as MDM2-p53 interaction inhibitors, the introduction of a chloro group was found to confer additional potency compared to unsubstituted counterparts. This suggests that the electronic and steric properties of the chlorine atom are crucial for enhancing the biological activity. The position of the substituent is also critical, with variations in activity observed between different positional isomers.

The effect of the 7-chloro substituent can be attributed to several factors, including:

Electronic Effects: The electron-withdrawing nature of chlorine can modulate the charge distribution of the aromatic ring, potentially enhancing interactions with the target protein through dipole-dipole or other electrostatic interactions.

Steric Effects: The size of the chlorine atom can influence the conformational preferences of the molecule and its fit within a binding pocket.

Hydrophobic Interactions: The chloro group can participate in hydrophobic interactions with nonpolar residues in the active site of a target enzyme or receptor.

Table 2: Correlation of Substituent Effects on the Biological Activity of Isoindolinone Analogs

| Substituent at Position 7 | Electronic Effect | Steric Effect | Lipophilicity (logP contribution) | Impact on Biological Activity (Hypothetical) |

|---|---|---|---|---|

| -H | Neutral | Minimal | Low | Baseline activity |

| -Cl | Electron-withdrawing | Moderate | Moderate | Significantly enhanced activity |

| -F | Electron-withdrawing | Small | Low | Potentially enhanced activity, but may differ from chloro due to size |

| -Br | Electron-withdrawing | Larger | Higher | Activity may be enhanced or reduced depending on steric tolerance of the binding site |

| -CH3 | Electron-donating | Moderate | Moderate | Likely reduced activity compared to chloro due to differing electronic effects |

Predictive Modeling for New Analogs and Activity Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to develop mathematical models that correlate the chemical structures of a series of compounds with their biological activities. These models can then be used to predict the activity of newly designed analogs, thereby guiding the optimization of lead compounds.

For isoindolin-1-one (B1195906) derivatives, 3D-QSAR approaches such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. These methods build a 3D model of the ligand-receptor interactions based on a training set of molecules with known activities.

CoMFA calculates steric and electrostatic fields around the aligned molecules to generate a QSAR model.

CoMSIA provides a more detailed analysis by considering additional physicochemical properties such as hydrophobicity, hydrogen bond donor, and hydrogen bond acceptor fields.

The contour maps generated from these models provide a visual representation of the regions where modifications to the molecular structure are likely to increase or decrease biological activity. For instance, a CoMFA steric contour map might show a green-colored region near the 7-position of the isoindolinone ring, indicating that bulkier substituents in this area are favored for higher activity. Conversely, a red-colored region in a CoMSIA electrostatic contour map might suggest that an increase in negative electrostatic potential in that area would be beneficial.

By utilizing these predictive models, medicinal chemists can prioritize the synthesis of new analogs of this compound that are predicted to have improved potency and selectivity, thus accelerating the drug discovery process.

Table 3: Predictive Modeling Parameters for Isoindolinone Analogs

| Modeling Technique | Key Descriptors | Application in Optimizing this compound Analogs |

|---|---|---|

| CoMFA | Steric Fields, Electrostatic Fields | Identifying optimal substituent size and electronic properties at various positions on the isoindolinone scaffold. |

| CoMSIA | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor Fields | Providing a more nuanced understanding of the structural requirements for activity, guiding the design of analogs with improved binding affinity. |

| Molecular Docking | Binding affinity scores, Interaction patterns | Predicting the binding mode of this compound and its analogs within the active site of a target protein, and identifying key interactions to enhance. |

Biological Activities and Medicinal Chemistry Applications of 7 Chloroisoindolin 1 One and Its Analogs

General Biological Profile of Isoindolin-1-one (B1195906) Derivatives

The isoindolin-1-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. acs.orgnih.gov This heterocyclic core is a common feature in numerous natural products and synthetic molecules, demonstrating a broad spectrum of pharmacological activities. jmchemsci.comresearchgate.net The versatility of the isoindolin-1-one framework allows for substitutions at various positions, leading to a diverse range of biological effects. acs.orgnih.gov

Derivatives of isoindolin-1-one have been reported to exhibit a multitude of biological activities, including but not limited to:

Anticancer and Antiproliferative Activity: Many isoindolin-1-one analogs have been investigated for their potential to inhibit the growth of cancer cells. jmchemsci.comresearchgate.net

Antimicrobial Activity: The scaffold has been incorporated into molecules with activity against various bacterial and fungal strains. acs.orgjmchemsci.com

Antiviral Activity: Certain derivatives have shown promise as agents that can inhibit viral replication. acs.orgjmchemsci.comresearchgate.net

Anti-inflammatory Activity: The isoindolin-1-one core is present in compounds with anti-inflammatory properties. nih.gov

Central Nervous System (CNS) Activity: Derivatives have been explored for their potential as antipsychotic and anxiolytic agents. acs.orgnih.gov

Cardiovascular Effects: Some analogs have demonstrated activities relevant to cardiovascular diseases. acs.orgnih.gov

The biological activity of these derivatives is highly dependent on the nature and position of the substituents on the isoindolin-1-one core. acs.org Modifications can influence the compound's potency, selectivity, and pharmacokinetic properties. nih.gov

Specific Pharmacological Activities Associated with Chlorinated Isoindolin-1-ones

The introduction of a chlorine atom to the isoindolin-1-one scaffold can significantly modulate the biological activity of the resulting compound. Halogenation, particularly chlorination, is a common strategy in medicinal chemistry to enhance the potency and alter the physicochemical properties of a molecule. In the context of isoindolin-1-ones, chlorination has been associated with enhanced anticancer, antimicrobial, and antiviral activities.

Anticancer and Antiproliferative Activity

Chlorinated isoindolin-1-one derivatives have emerged as a promising class of compounds with significant anticancer and antiproliferative effects. The presence of a chlorine atom can influence the molecule's ability to interact with biological targets, leading to the inhibition of cancer cell growth and proliferation.

Kinases are a class of enzymes that play a crucial role in cell signaling and are often dysregulated in cancer. Consequently, they are important targets for anticancer drug development. Isoindolin-1-one derivatives, including chlorinated analogs, have been investigated as inhibitors of various kinases.

Cyclin-Dependent Kinase 7 (CDK7): Virtual screening studies of a library of 48 isoindolin-1-ones have suggested their potential as effective inhibitors of CDK7, a key regulator of the cell cycle and transcription. jmchemsci.com These computational models indicated that isoindolin-1-one moieties could serve as a valuable scaffold for the development of anti-breast cancer drugs targeting CDK7. jmchemsci.com The studies highlighted the potential for these compounds to form stable interactions with the active site of the kinase. jmchemsci.com

Phosphoinositide 3-kinase γ (PI3Kγ): Molecular modeling studies have been conducted on a series of isoindolin-1-one derivatives as potential inhibitors of PI3Kγ. researchgate.net This kinase is implicated in tumor-associated macrophage-mediated gastric carcinoma. researchgate.net The research aimed to understand the structural requirements for potent and selective inhibition of PI3Kγ, providing insights for the design of novel anticancer agents. researchgate.net

While specific inhibitory activities of 7-Chloroisoindolin-1-one against CLK1, CLK2, and CLK4 are not extensively detailed in the available literature, the broader activity of the isoindolin-1-one scaffold against various kinases suggests that chlorinated derivatives could also exhibit inhibitory effects on these targets. Further research is needed to fully elucidate the kinase inhibition profile of this compound and its analogs.

The anticancer effects of chlorinated isoindolin-1-ones are often attributed to their ability to induce programmed cell death (apoptosis) and to interfere with the normal progression of the cell cycle.

Studies on isoindoline-1,3-dione derivatives, which share a core structure with isoindolin-1-ones, have demonstrated significant cytotoxic effects against various cancer cell lines. nih.gov For instance, certain derivatives have shown potent inhibitory effects on the viability of blood cancer cells, inducing both apoptosis and necrosis. nih.gov

The regulation of the cell cycle is a complex process involving multiple checkpoints and regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). researchgate.netnih.gov The inhibition of key cell cycle regulators, such as CDK7, by isoindolin-1-one derivatives can lead to cell cycle arrest, preventing cancer cells from dividing and proliferating. jmchemsci.com This arrest often occurs at specific phases of the cell cycle, such as the G1/S or G2/M transitions, providing an opportunity for the cell to undergo apoptosis.

Antimicrobial and Antibiotic Activity

The isoindolin-1-one scaffold has been utilized in the development of novel antimicrobial agents. The introduction of a chlorine atom can enhance the antibacterial and antifungal properties of these compounds. Research has shown that N-substituted isoindolin-1-ones possess potential as antimicrobial agents, with their activity being dependent on the specific substitutions made to the core structure. researchgate.net

Antiviral Activity

Isoindolin-1-one derivatives have also demonstrated promising antiviral activity against a range of viruses. The presence of a chlorine atom on the aromatic ring can contribute to this activity.

For example, a series of 2-aryl-isoindolin-1-one compounds were designed and synthesized, with several exhibiting potent and broad-spectrum antiviral activity against various clinical isolates of Enterovirus A71 (EV-A71). nih.gov This virus is a major cause of hand, foot, and mouth disease in children. nih.gov Structure-activity relationship studies identified that substitutions on the isoindolin-1-one fragment, including the potential for chlorination, could influence the antiviral potency. nih.gov The mechanism of action for some of these compounds was found to be the inhibition of viral entry into the host cell. nih.gov

Furthermore, the dihydrothiazolo-[2, 3-a]isoindolone ring system, which is a derivative of isoindolinone, has been identified as a potent inhibitor of HIV-1 reverse transcriptase. nih.gov Notably, the presence of a chlorine atom at position 8 of this scaffold was found to be favorable for its antiviral activity. nih.gov

Antioxidant Potential

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. Isoindolin-1-one derivatives have been investigated for their ability to counteract this process.

In a study evaluating novel isoindolinone derivatives, their antioxidant capacities were assessed using various bioanalytical methods. The research found that certain synthesized compounds demonstrated significant antioxidant properties. nih.gov Another study on 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs, which share a related structural core, also reported notable antioxidant activity, with some compounds showing IC50 values comparable to the standard antioxidant, ascorbic acid. The antioxidant potential of these analogs was often influenced by the nature and position of substituents on the aryl ring.

| Compound Type | Assay | Key Findings | Reference |

|---|---|---|---|

| Novel Isoindolinone Derivatives | Total Antioxidant Capacity (TAC), Total Oxidant Status (TOS), DPPH Radical Scavenging | Compound 2e demonstrated significant antioxidant properties among the tested derivatives. | nih.gov |

| 1-(1,3-dioxoisoindolin-2-yl)-3-aryl Urea Analogs | DPPH Radical Scavenging | Compounds 7f and 7d showed significant activity with IC50 values of 15.99 ± 0.10 and 16.05 ± 0.15 µM, respectively. |

Enzyme Inhibition (e.g., Carbonic Anhydrase)

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. Analogs of this compound have shown significant inhibitory activity against various enzymes, most notably carbonic anhydrases (CAs).

Carbonic anhydrases are zinc-dependent enzymes involved in crucial physiological processes, including pH regulation and respiration. nih.gov Certain isoforms, such as CA IX, are associated with tumors, making them attractive targets for cancer therapy. Research has demonstrated that novel isoindolinone derivatives can be potent inhibitors of human carbonic anhydrase (hCA) I and II isoforms. In one study, compounds 2c and 2f showed superior inhibitory effects on hCA I and II compared to the standard inhibitor acetazolamide, with Kᵢ values in the low nanomolar range. nih.gov This indicates a high affinity for the enzyme's active site. nih.gov Similarly, isoindoline-1,3-dione-based compounds have been developed as selective inhibitors of the tumor-associated hCA IX.

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | IC50 | Reference |

|---|---|---|---|---|

| 2c | hCA I | 16.09 ± 4.14 nM | 11.24 ± 0.291 nM | nih.gov |

| 2c | hCA II | 14.87 ± 3.25 nM | 13.02 ± 0.041 nM | nih.gov |

| 2f | hCA I | 11.48 ± 4.18 nM | 13.78 ± 0.115 nM | nih.gov |

| 2f | hCA II | 9.32 ± 2.35 nM | 14.86 ± 0.134 nM | nih.gov |

| Acetazolamide (Standard) | hCA I | 39.11 ± 10.11 nM | 34.45 ± 0.505 nM | nih.gov |

| Acetazolamide (Standard) | hCA II | 29.43 ± 4.54 nM | 45.16 ± 0.651 nM | nih.gov |

Modulation of Ion Channels (e.g., KCa2 Channels)

Small-conductance calcium-activated potassium (KCa2) channels are critical in regulating neuronal excitability and firing patterns. Their modulation presents a therapeutic strategy for various neurological and cardiovascular conditions. While direct studies on this compound are limited, the broader class of isoindolinone-related structures has been explored as modulators of ion channels. For instance, positive gating modulators of KCa2 and KCa3.1 channels, which enhance channel opening, have been identified. Compounds like 1-EBIO and the more potent derivative SKA-31 act as activators of these channels. The therapeutic potential of such modulation is suggested by the fact that the muscle relaxant chlorzoxazone and the ALS drug riluzole are also effective KCa activators. This indicates that the isoindolinone scaffold and its analogs could potentially be developed to target these ion channels for therapeutic benefit.

Therapeutic Potential in Neurological Disorders (e.g., Parkinson's, Alzheimer's)

The neuroprotective and modulatory activities of isoindolin-1-one derivatives make them promising candidates for treating neurodegenerative diseases like Parkinson's and Alzheimer's.

Alzheimer's Disease: A key pathological feature of Alzheimer's is the decline in the neurotransmitter acetylcholine. Derivatives of the related isoindoline-1,3-dione structure have been designed and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down acetylcholine. Several series of these compounds have shown moderate to significant inhibitory activity against AChE, with IC50 values in the micromolar range. This inhibitory action could help restore cholinergic neurotransmission and alleviate cognitive symptoms associated with the disease.

Parkinson's Disease and other CNS Disorders: The isoindolin-1-one scaffold has been utilized to develop modulators for other crucial neural targets. A series of 2,7-disubstituted isoindolin-1-one derivatives were found to be highly potent positive allosteric modulators (PAMs) of GABA-A receptors, which are important therapeutic targets for epilepsy. Furthermore, novel isoindolin-1-one-based compounds have been identified as PAMs for group II metabotropic glutamate receptors (mGluR2/mGluR3), which are implicated in a variety of neurodegenerative and psychiatric disorders. This suggests a broad potential for these compounds in treating a range of central nervous system (CNS) diseases. researchgate.net

Antimetastatic Activity